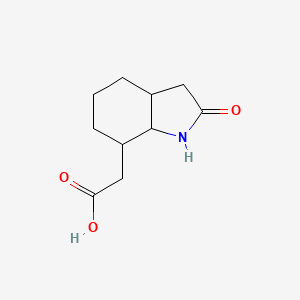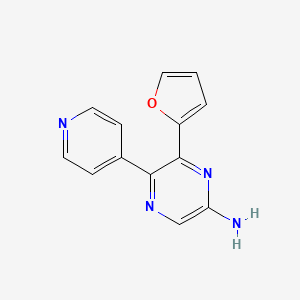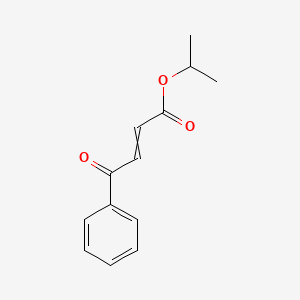![molecular formula C8H5N3O B8626685 Pyrido[2,3-b]pyrazine-3-carbaldehyde](/img/structure/B8626685.png)
Pyrido[2,3-b]pyrazine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazine-3-carboxaldehyde typically involves multicomponent reactions. One common method is the condensation of appropriate aldehydes with amines and other reagents under controlled conditions. For example, the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst can yield pyrido[2,3-b]pyrazine derivatives .
Industrial Production Methods
Industrial production methods for pyrido[2,3-b]pyrazine-3-carboxaldehyde often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[2,3-b]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrido[2,3-b]pyrazine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrido[2,3-b]pyrazine-3-carboxaldehyde can yield pyrido[2,3-b]pyrazine-3-carboxylic acid, while reduction can produce pyrido[2,3-b]pyrazine-3-methanol .
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-b]pyrazine-3-carbaldehyde has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of pyrido[2,3-b]pyrazine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyrido[2,3-b]pyrazine-3-carboxaldehyde include other pyrido[2,3-b]pyrazine derivatives and related heterocyclic compounds such as pyrido[3,4-b]pyrazine and pyrrolopyrazine .
Uniqueness
Pyrido[2,3-b]pyrazine-3-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H5N3O |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
pyrido[2,3-b]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C8H5N3O/c12-5-6-4-10-7-2-1-3-9-8(7)11-6/h1-5H |
InChI-Schlüssel |
AVOYWCNKRKUPFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N=C2N=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B8626603.png)

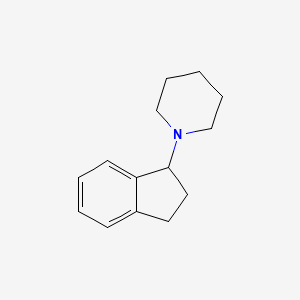
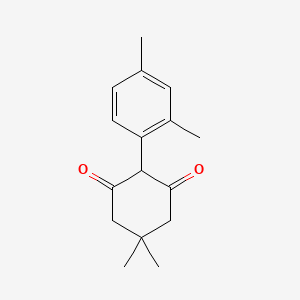

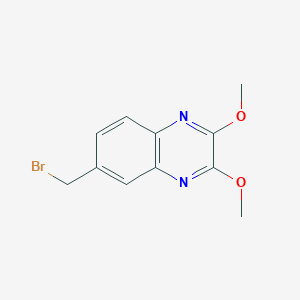
![N-{2-Oxo-2-[(2-phenylpropan-2-yl)amino]ethyl}benzamide](/img/structure/B8626635.png)

![2-[(4-Fluorophenyl)sulfanyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole](/img/structure/B8626655.png)

